N-(6-methyl-2-pyridinyl)-5-isoxazolecarboxamide
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Overview
Description
N-(6-methyl-2-pyridinyl)-5-isoxazolecarboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridine ring substituted with a methyl group at the 6-position and an isoxazole ring attached to a carboxamide group. Its distinct molecular configuration makes it a subject of study in organic chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methyl-2-pyridinyl)-5-isoxazolecarboxamide typically involves the reaction of 6-methyl-2-pyridinecarboxylic acid with isoxazole derivatives under specific conditions. One common method includes:
Starting Materials: 6-methyl-2-pyridinecarboxylic acid and isoxazole.
Reagents: Coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Conditions: The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Automated Systems: Employing automated systems for precise control of reaction conditions.
Continuous Flow Chemistry: Implementing continuous flow chemistry to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(6-methyl-2-pyridinyl)-5-isoxazolecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-(6-methyl-2-pyridinyl)-5-isoxazolecarboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a biochemical probe in enzyme assays.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-(6-methyl-2-pyridinyl)-5-isoxazolecarboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways related to inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(6-methylpyridin-2-yl)benzamide .
- 2-methyl-N-(6-methyl-2-pyridinyl)benzamide .
- N-(6-methyl-2-pyridinyl)-2-phenoxyacetamide .
Uniqueness
N-(6-methyl-2-pyridinyl)-5-isoxazolecarboxamide is unique due to its isoxazole ring, which imparts distinct chemical properties and biological activities compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
N-(6-methyl-2-pyridinyl)-5-isoxazolecarboxamide is a compound of significant interest in pharmacological research due to its diverse biological activities, particularly in anticancer and antioxidant applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features a pyridine ring and an isoxazole moiety, contributing to its unique chemical properties. Its molecular formula is C11H10N2O2, with a molecular weight of approximately 218.21 g/mol. The compound's structure allows it to interact with various biological targets, making it a candidate for drug development.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in tumor growth and inflammation. Research indicates that the compound may modulate signaling pathways related to cell proliferation and apoptosis:
- Enzyme Inhibition : It potentially inhibits cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells .
- Reactive Oxygen Species (ROS) : The compound has been associated with increased levels of intracellular ROS, which can induce oxidative stress and promote apoptosis in cancer cells .
Anticancer Activity
Numerous studies have evaluated the anticancer potential of this compound against various cancer cell lines:
In a comparative study, compounds structurally similar to this compound demonstrated varying degrees of cytotoxicity, indicating that structural modifications can significantly impact biological activity .
Antioxidant Activity
The compound has also been investigated for its antioxidant properties. In assays such as the DPPH radical scavenging test, it exhibited notable antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases .
Case Studies
- Study on Cytotoxicity : A study synthesized several isoxazole derivatives, including this compound, and tested their cytotoxic effects on cancer cell lines. The results indicated that this compound was among the most effective at inducing apoptosis in HeLa cells, showcasing its potential as an anticancer agent .
- Immunosuppressive Properties : Another investigation highlighted the immunosuppressive effects of isoxazole derivatives, suggesting that this compound could modulate immune responses by inhibiting pro-inflammatory cytokines like TNFα .
Properties
CAS No. |
941869-11-0 |
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Molecular Formula |
C10H9N3O2 |
Molecular Weight |
203.20 g/mol |
IUPAC Name |
N-(6-methylpyridin-2-yl)-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C10H9N3O2/c1-7-3-2-4-9(12-7)13-10(14)8-5-6-11-15-8/h2-6H,1H3,(H,12,13,14) |
InChI Key |
GMLGAHNVTQVWSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC=NO2 |
Origin of Product |
United States |
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